An In-depth Technical Guide to 2-Amino-5-ethylphenol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Amino-5-ethylphenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-ethylphenol is a substituted aromatic compound featuring both an amine and a hydroxyl functional group, making it a versatile building block in organic synthesis. While its primary commercial application lies in the formulation of oxidative hair dyes, its reactive nature presents opportunities for its use as an intermediate in the synthesis of fine chemicals and potential pharmaceutical candidates. This guide provides a comprehensive overview of the chemical identity, structural characteristics, physicochemical properties, synthesis, and reactivity of 2-Amino-5-ethylphenol, with a focus on providing practical insights for laboratory and development applications. All data presented is supported by authoritative sources to ensure scientific integrity.
Chemical Identity and Structural Elucidation
2-Amino-5-ethylphenol is an aminophenol derivative with an ethyl substituent at the 5-position relative to the hydroxyl group. It is most commonly handled and stored as its more stable hydrochloride salt.
| Identifier | 2-Amino-5-ethylphenol (Free Base) | 2-Amino-5-ethylphenol Hydrochloride (Salt) |
| IUPAC Name | 2-amino-5-ethylphenol[1] | 2-amino-5-ethylphenol;hydrochloride[2] |
| CAS Number | 182499-90-7[1] | 149861-22-3[2] |
| Molecular Formula | C₈H₁₁NO[1] | C₈H₁₂ClNO[3] |
| Molecular Weight | 137.18 g/mol [1] | 173.64 g/mol [3] |
| Canonical SMILES | CCC1=CC(=C(C=C1)N)O[1] | CCC1=CC(=C(C=C1)N)O.Cl[2] |
| InChI Key | VBCFPAKCBOGUBW-UHFFFAOYSA-N[1] | SZAJCDAIQPZDSA-UHFFFAOYSA-N[2] |
| Synonyms | 1-amino-2-hydroxy-4-ethylbenzene | 6-Amino-m-ethylphenol hydrochloride, Colorex AEP[2] |
Molecular Structure
The structure consists of a benzene ring co-substituted with hydroxyl, amino, and ethyl groups. The ortho-positioning of the hydroxyl and amino groups is a key feature, influencing its chelating properties and reactivity, particularly its susceptibility to oxidation. The ethyl group at the para-position to the amine influences the molecule's lipophilicity.
Caption: 2D Structure of 2-Amino-5-ethylphenol.
Spectroscopic Profile (Predicted)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, and the amine and hydroxyl protons. The aromatic region would display a complex splitting pattern for the three protons on the ring. The ethyl group would present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The NH₂ and OH protons would appear as broad singlets, and their chemical shifts would be dependent on solvent and concentration. An NMR spectrum for the isomer 5-amino-2-ethylphenol shows a quartet at ~2.52 ppm and a triplet at ~1.15 ppm for the ethyl group, providing a reasonable reference.[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit eight distinct signals corresponding to the six aromatic carbons and the two carbons of the ethyl group. The carbons bearing the oxygen and nitrogen atoms (C-OH and C-NH₂) would be shifted furthest downfield among the aromatic signals.
-
FT-IR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands. Strong, broad bands in the 3200-3400 cm⁻¹ region would correspond to the O-H and N-H stretching vibrations. C-H stretching from the aromatic ring and the ethyl group would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be visible in the 1500-1600 cm⁻¹ region. A strong C-O stretching band is expected around 1200-1250 cm⁻¹.
-
Mass Spectrometry: The electron ionization (EI) mass spectrum of the free base (C₈H₁₁NO) would show a molecular ion peak (M⁺) at m/z = 137. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) and other characteristic cleavages. Predicted collision cross-section data for various adducts are available.[5]
Physicochemical Properties
The majority of available experimental data pertains to the hydrochloride salt, which is a white to light brown solid.[6] These properties are crucial for determining appropriate storage, handling, and formulation conditions.
| Property | Value (for Hydrochloride Salt unless specified) | Source |
| Melting Point | >163 °C (decomposes) | [7] |
| Boiling Point | 225 °C (decomposes) | [7] |
| Solubility | Water: 428 g/L (at 20°C, pH 1.42)Acetone: >150 g/LDMSO: >200 g/LMethanol: Slightly Soluble | [7], [8] |
| pKa | pKa₁: 5.42pKa₂: 10.04 | [7] |
| Log P (Octanol/Water) | 1.37 (at pH 7.0, 36°C) | [7] |
| Appearance | White to Light Brown Solid | [6] |
Field Insights: The two pKa values correspond to the protonation of the amino group (pKa₁ ≈ 5.42) and the deprotonation of the phenolic hydroxyl group (pKa₂ ≈ 10.04). This amphoteric nature is critical. In acidic media (pH < 5.42), the molecule will exist predominantly as the ammonium cation, enhancing its water solubility. In basic media (pH > 10.04), it will exist as the phenolate anion. Understanding this pH-dependent behavior is essential for designing reaction conditions, extraction procedures, and formulation strategies. The Log P value of 1.37 indicates moderate lipophilicity, which is a key parameter in drug development for predicting membrane permeability and absorption.
Synthesis and Purification
The most common and industrially relevant method for synthesizing aminophenols is the reduction of the corresponding nitrophenol.[9] This approach is favored for its high efficiency and the availability of the nitroaromatic precursors.
Caption: General synthesis workflow for 2-Amino-5-ethylphenol.
General Experimental Protocol: Reduction via Stannous Chloride
This protocol is a representative method based on the well-established reduction of aromatic nitro compounds using stannous chloride in an acidic medium.[10]
Rationale: The SnCl₂/HCl system is a classic and reliable method for the chemoselective reduction of nitroarenes. Tin(II) is a mild reducing agent that, in the presence of concentrated HCl, effectively converts the nitro group to an amine without typically affecting other reducible groups that might be present on more complex substrates. The reaction proceeds through the transfer of electrons from Sn(II) to the nitro group.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, 5-ethyl-2-nitrophenol (1.0 eq).
-
Solvent Addition: Add a suitable solvent, typically ethanol or glacial acetic acid, to dissolve or suspend the starting material.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 4-5 eq) to the flask.[10] Following this, slowly add concentrated hydrochloric acid (HCl). The reaction is often exothermic, so controlled addition may be necessary.
-
Reaction: Heat the reaction mixture to reflux (or sonicate at 30 °C for ~2 hours) and monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[10]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 10). This step is crucial as it precipitates tin salts and deprotonates the product's ammonium salt to the free amine.
-
The resulting free amine can then be extracted from the aqueous mixture using an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
-
Purification: Remove the solvent under reduced pressure to yield the crude product. The crude 2-Amino-5-ethylphenol can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Self-Validation: The success of the synthesis can be validated at each stage. TLC monitoring confirms the consumption of the starting material. After work-up, the identity and purity of the product should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis, comparing the data to established values.
Chemical Reactivity and Applications
The utility of 2-Amino-5-ethylphenol stems from the reactivity of its two functional groups: the nucleophilic amino group and the acidic phenolic hydroxyl group.
Key Reactions
-
Acylation: The amino group can be selectively acylated using reagents like acetic anhydride or acetyl chloride to form the corresponding amide.[9] This is a common strategy in medicinal chemistry to modify solubility and biological activity. For example, the acylation of 4-aminophenol is the key step in the industrial synthesis of paracetamol.[2]
-
Diazotization: Like other aromatic primary amines, the amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[9] These diazonium salts are versatile intermediates for introducing a wide range of substituents (e.g., -OH, -Cl, -Br, -CN) onto the aromatic ring via Sandmeyer-type reactions.
-
Oxidation: Aminophenols, particularly ortho and para isomers, are susceptible to oxidation, often leading to the formation of colored quinone-imine structures.[9] This property is harnessed in its application as an oxidative hair dye precursor, where it reacts with an oxidizing agent (like hydrogen peroxide) and a coupler to form stable chromophores within the hair shaft.[6]
-
Cyclization Reactions: The ortho-disposition of the amino and hydroxyl groups allows for a variety of cyclization reactions to form heterocyclic structures, such as benzoxazoles.[9]
Applications in Drug Development and Industry
-
Hair Dyes: The primary documented use of 2-Amino-5-ethylphenol is as a precursor in permanent (oxidative) hair dye formulations.[6] It acts as a "developer" or "base" that, upon oxidation, couples with other intermediates to form the final color.
-
Pharmaceutical Intermediate: While specific, commercialized drugs directly using 2-Amino-5-ethylphenol as a starting block are not widely publicized, its structure makes it a valuable scaffold in medicinal chemistry. Aminophenol cores are present in numerous biologically active compounds. The functional groups allow for the attachment of various pharmacophores to explore structure-activity relationships (SAR). Patents exist for various pharmaceutical compounds derived from aminophenol structures, indicating their importance in the field. Its potential lies in serving as a starting point for the synthesis of more complex molecules for screening and lead optimization.
Safety and Handling
2-Amino-5-ethylphenol and its hydrochloride salt must be handled with appropriate care in a laboratory or industrial setting.
-
GHS Hazard Classification (Hydrochloride Salt):
-
H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[2]
-
H314: Causes severe skin burns and eye damage (Skin corrosion/irritation, Category 1).[2]
-
H317: May cause an allergic skin reaction (Skin sensitization, Category 1).[2]
-
H400: Very toxic to aquatic life (Hazardous to the aquatic environment, acute hazard, Category 1).[2]
-
-
GHS Hazard Classification (Free Base):
-
H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[1]
-
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For the hydrochloride salt, storage under an inert atmosphere (nitrogen or argon) is recommended due to its hygroscopic nature.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Due to its aquatic toxicity, release into the environment must be avoided.
Conclusion
2-Amino-5-ethylphenol is a bifunctional aromatic compound with well-defined physicochemical properties, particularly in its hydrochloride salt form. Its synthesis is straightforward, typically involving the reduction of the corresponding nitrophenol. The compound's reactivity, centered on its amino and hydroxyl groups, makes it a useful intermediate in the dye industry and presents it as a potential building block for the synthesis of novel compounds in pharmaceutical research. Proper handling and storage are essential due to its corrosive and sensitizing properties. This guide serves as a foundational resource for scientists and researchers looking to understand and utilize this versatile chemical intermediate.
References
-
PubChem. 2-Amino-5-ethylphenol hydrochloride. National Center for Biotechnology Information. [Link]
-
Chemcess. Aminophenol: Properties, Production, Reactions And Uses. [Link]
-
European Commission Scientific Committee on Consumer Safety (SCCS). Opinion on 2-amino-5-ethylphenol HCl (A158). 27 March 2012. [Link]
-
PubChem. 2-Amino-5-ethylphenol hydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents. Process for the preparation of 2-amino-5-alkyl-phenols. DE19651040C2.
- Google Patents. Para ethyl amino phenol pharmaceutical compounds. US4791216A.
-
PubChem. 2-Amino-5-ethylphenol. National Center for Biotechnology Information. [Link]
-
SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
ResearchGate. Figure S23: 1 H NMR of 5-amino-2-ethylphenol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Global Supply of 2-Amino-5-ethylphenol Hydrochloride: A China Manufacturer's Insight. [Link]
-
European Commission Scientific Committee on Consumer Safety (SCCS). Opinion on 2-amino-5-ethylphenol HCl (A158). 27 March 2012. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Global Supply of 2-Amino-5-ethylphenol Hydrochloride: A China Manufacturer's Insight. [Link]
-
The Good Scents Company. 2-amino-5-ethylphenol HCl. [Link]
-
PubChemLite. 2-amino-5-ethylphenol (C8H11NO). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Global Supply of 2-Amino-5-ethylphenol Hydrochloride: A China Manufacturer's Insight. [Link]
-
PubChemLite. 2-amino-5-ethylphenol (C8H11NO). [Link]
Sources
- 1. 2-Amino-5-ethylphenol | C8H11NO | CID 4712167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-ethylphenol hydrochloride | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 2-amino-5-ethylphenol (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 6. nbinno.com [nbinno.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. US4791216A - Para ethyl amino phenol pharmaceutical compounds - Google Patents [patents.google.com]
